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Quantitative Data on GPb Inhibition

Get Quote

The table below summarizes the key kinetic parameters for Indirubin-5-sulfonate and other inhibitors for

which direct comparison data was found.

. Inhibition Experimental
Inhibitor Target ICso0 .
Constant (Ki) Organism/System
Indirubin-5-sulfonate GPb 13.8+ 0.2 uM Not Rabbit muscle
[1][2] Reported
Indirubin-5-sulfonate GPa 578+ 7.1 uM Not Rabbit muscle
[1] [2] Reported
Flavopiridol [3] GPb 1.16 uM Not Rabbit muscle
Reported
Chrysin [3] GPb ~19 uM Not Rabbit muscle
Reported

The search results indicate that Indirubin-5-sulfonate is a moderate inhibitor of GPb and is significantly

less potent than Flavopiridol. One study notes that Flavopiridol exhibits a 14-fold higher affinity for GPb
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compared to Indirubin-5-sulfonate, which is attributed to its extended ring system forming more

hydrophobic interactions with the protein [3].

Experimental Protocols for Key Findings

Here are the methodologies used to generate the primary data on GPb inhibition.

¢ Kinetic Analysis to Determine Ki: The inhibition constants (Ki) for Indirubin-5-sulfonate were
determined through kinetic analysis. The study found that it acts synergistically with glucose in
inhibiting GPb [1].

e X-ray Crystallography for Binding Mode: The molecular basis of binding was explored by
determining the crystal structure of the GPb/Indirubin-5-sulfonate complex at 2.3 A resolution. This
revealed that the inhibitor binds at the purine inhibitor site, intercalating between the aromatic rings
of residues Phe285 and Tyr613 [1] [4]. This is the same site where caffeine and flavopiridol bind [3].

e Comparative Structural Analysis: The structures of GPb complexed with Indirubin-5-sulfonate,
flavopiridol, and chrysin were compared. Analysis suggested that the higher affinity of flavopiridol
originates from specific interactions, such as those involving its hydroxypiperidin group, which were
studied using QM/MM-PBSA (Quantum Mechanics/Molecular Mechanics - Poisson-Boltzmann
Surface Area) binding calculations [3].

Mechanism of Action and Broader Pharmacological
Profile

While your focus is on GPb, the search results show that Indirubin-5-sulfonate is a more potent inhibitor of

other targets, which is important for a comprehensive comparison guide.

Dual-Target Inhibition Profile

The following table outlines its activity across different targets, highlighting its primary potency.

Target Inhibition Constant (Ki) / ICso Relative Potency

CDK2ICyclin A [5] ICs0 = 35 nM Highest Potency
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Target Inhibition Constant (Ki) / ICso Relative Potency
CDKS5/p35 [5] ICs0 = 65 nM Very High
CDK1/Cyclin B [5] ICs0 = 55 nM Very High

GPb [1] Ki=13.8 uM Moderate

GPa[1] Ki=57.8 uM Weakest

Binding Mode Comparison

The diagram below illustrates the key differences in how Indirubin-5-sulfonate binds to its high-affinity

and moderate-affinity targets.

High Affinity Target: CDK2/Cyclin A | | Moderate Affinity Target: GPb

Gndirubin-S-sulfonate) ICs0 =35 nM

High Affinity \ Moderate Affinity

Ki=13.8 uM

Intercalates between

[Extensive interaction
Phe285 and Tyr613

S Binds at purine inhibitor site
with active site

Click to download full resolution via product page

Interpretation for Research Guidance

e Consider the Broader Context: Indirubin-5-sulfonate's strong activity against CDKs suggests its
primary research value is as a kinase inhibitor in oncology, while its GPb inhibition may be a
secondary effect [6].

e Exploit the Binding Site Information: The knowledge that it binds to the purine inhibitor site of GPb
is valuable. This site can be exploited to design more potent inhibitors, as demonstrated by the
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comparative analysis with flavopiridol [1] [3].

e Acknowledge the Data Limitations: The available kinetic data for GPb inhibition is over 15 years
old. Furthermore, a true validation of its inhibition kinetics would require side-by-side testing with
contemporary inhibitors under identical experimental conditions, which the search results do not
provide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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